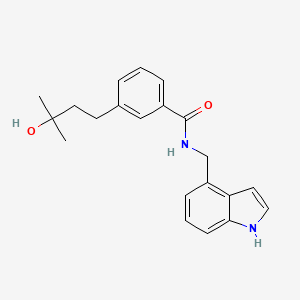

![molecular formula C15H18N4S B5545530 N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react with α-haloketones to give thieno[2,3-b]pyridine derivatives through a cyclization process (Hussein et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives related to N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine, such as thienopyridine derivatives, reveals a complex interplay of various functional groups contributing to their biological activity. These structures are established through analytical and spectral data, indicating the importance of the thienyl and pyridinyl moieties in the overall molecular architecture (Othman, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine derivatives often involves nucleophilic addition reactions, cyclizations, and interactions with various reagents leading to a wide array of heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with potential antimicrobial and antifungal activities, showcasing the chemical versatility of the N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine backbone (Othman, 2013).

Wissenschaftliche Forschungsanwendungen

Pharmacophore Development

One study outlines the synthesis of arylpiperazine derivatives, including those with thieno- and furo[3,2-c]pyridine ring systems, which have shown significant activity in models indicative of antipsychotic activity. These compounds exhibit potent affinity for serotonin receptors, suggesting their potential in developing new antipsychotic medications with unique mechanisms of action (J. New et al., 1989).

Flame-Retardant Materials

Another research application involves the synthesis of polyamide charring agents, demonstrating the influence of structural differences on flame-retardant efficiency in materials like EVA. This study highlights the thermal decomposition process and the potential for these compounds in enhancing fire safety in various materials (Liang-Ping Dong et al., 2017).

Gastrointestinal Motility

Research into N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel motilin receptor agonist, has shown promising results in enhancing gastrointestinal motility. This compound's development could aid in treating gastrointestinal disorders, demonstrating the therapeutic potential of structurally related compounds (S. Westaway et al., 2009).

Synthetic Chemistry

The Mannich reaction has been employed in the synthesis of N-, S,N-, and Se,N-heterocycles, showcasing the versatility of aminomethylation in creating a wide array of heterocyclic compounds. This methodological approach opens new pathways in the synthesis of complex molecules with potential biological activities (V. Dotsenko et al., 2019).

Antimicrobial and Anticancer Compounds

The synthesis and evaluation of new pyridine-2(1H)-thiones and related compounds have shown significant antimicrobial and anticancer activities. Such studies underscore the importance of structural modification in designing more effective therapeutic agents (Ismail M. M. Othman, 2013).

Innovative Catalysis

Research on Rhodium-catalyzed reactions of N-(2-pyridinyl)piperazines highlights novel carbonylation processes, contributing to advancements in catalysis and synthetic methodology. This work could facilitate the development of new synthetic routes for complex molecules (Y. Ishii et al., 1997).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-methylthiophen-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S/c1-13-5-11-20-14(13)12-17-19-9-7-18(8-10-19)15-4-2-3-6-16-15/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDNYFKHLGFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylthiophen-2-YL)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)